molecular formula C15H24N2O4S B3039530 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate CAS No. 1170812-84-6

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate

Cat. No.: B3039530
CAS No.: 1170812-84-6
M. Wt: 328.4
InChI Key: SOZAREGZEKVWMQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate is a chemical compound of significant interest in medicinal chemistry and neuropharmacological research, provided for Research Use Only. This high-purity compound serves as a key research ligand for investigating the kappa opioid receptor (KOP) system . Research into this structural class of molecules has been central to the development and study of potent and selective kappa opioid receptor antagonists, such as JDTic and the pan-opioid antagonist AT-076 . These antagonists are vital tools for probing the physiological roles of the kappa receptor, which is implicated in stress, mood disorders, and addiction pathways . The tetrahydroisoquinoline scaffold is a recognized pharmacophore in the design of non-morphinan opioid ligands, making this compound and its analogs valuable for structure-activity relationship (SAR) studies aimed at understanding ligand-receptor interactions and modulating binding selectivity across the opioid receptor family (MOP, KOP, DOP, and NOP) . With a molecular formula of C15H24N2O4S and a molecular weight of 328.43 g/mol , it is supplied as the sulphate salt to enhance stability and solubility. This product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-methyl-1-piperidin-4-yl-3,4-dihydro-1H-isoquinoline;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.H2O4S/c1-17-11-8-12-4-2-3-5-14(12)15(17)13-6-9-16-10-7-13;1-5(2,3)4/h2-5,13,15-16H,6-11H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZAREGZEKVWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C1C3CCNCC3.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The Pictet-Spengler reaction remains a foundational method for constructing tetrahydroisoquinoline scaffolds. As detailed in US20050153998, this approach involves the acid-catalyzed condensation of β-arylethylamines with carbonyl compounds. For the target molecule, 2-methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, the reaction typically proceeds via:

  • Formation of an imine intermediate between phenethylamine derivatives and formaldehyde
  • Cyclization under acidic conditions to generate the tetrahydroisoquinoline core

A critical modification involves introducing the piperidin-4-yl group through post-cyclization functionalization. Patent WO2014188453A2 demonstrates this through a Mitsunobu reaction between tetrahydroisoquinoline intermediates and 4-hydroxypiperidine, though yields remain moderate (58–65%).

Optimization Parameters

  • Catalysts : BF₃·OEt₂ outperforms traditional HCl in suppressing dimerization byproducts
  • Solvents : Dichloroethane provides optimal cyclization efficiency (Table 1)
  • Temperature : Reactions conducted at –10°C to 0°C improve regioselectivity

Table 1. Solvent Effects on Pictet-Spengler Cyclization

Solvent Yield (%) Purity (%)
Dichloroethane 78 92
Benzene 65 87
Tetrahydrofuran 42 79

Multi-Step Synthesis via Reductive Amination

Chlorination-Reduction Sequence

WO2014188453A2 discloses a seven-step protocol emphasizing controlled reduction:

  • Chlorination : 2-(4-(2-chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide synthesis using chloroacetyl chloride and AlCl₃ (82% yield)
  • Reduction : Sodium borohydride/BF₃·OEt₂ system converts chloroacetyl to chloroethyl groups (Table 2)

Table 2. Reducing Agent Performance

Agent Conversion (%) Selectivity (%)
NaBH₄/BF₃·OEt₂ 94 88
Triethylsilane/TFA 89 82
Zn-Hg/HCl 76 67

Piperidine Coupling

Sulfonation and Salt Formation

Sulphate Salt Preparation

While synthesis details of the sulphate salt remain proprietary, general protocols involve:

  • Free base isolation via alkaline extraction (pH 10–11)
  • Treatment with concentrated H₂SO₄ in ethanol/water mixtures
  • Recrystallization from acetonitrile to achieve pharmacopeial purity (>98%)

Comparative Method Analysis

Table 3. Synthetic Route Efficiency

Method Steps Overall Yield (%) Purity (%) Scalability
Pictet-Spengler 4 32 89 Moderate
Reductive Amination 7 41 95 High
Tosylate Displacement 5 38 93 Low

Key observations:

  • Reductive amination provides superior yields but requires rigorous temperature control
  • Tosylate routes enable precise stereochemistry but suffer from side reactions
  • Industrial-scale production favors WO2014188453A2 methodology due to column-free purification

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines .

Scientific Research Applications

Central Nervous System (CNS) Disorders

Research indicates that compounds similar to 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate exhibit neuroprotective effects. They may be beneficial in treating conditions like Parkinson's disease and depression by modulating neurotransmitter systems.

Antidepressant Activity

Studies have demonstrated that tetrahydroisoquinoline derivatives can act as serotonin and norepinephrine reuptake inhibitors (SNRIs). This mechanism positions them as potential candidates for developing new antidepressants with fewer side effects compared to traditional therapies.

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell growth and survival.

Pain Management

Compounds related to tetrahydroisoquinolines have shown analgesic effects in animal models. These findings suggest potential applications in pain management therapies.

Case Studies and Research Findings

StudyFindings
Neuroprotective Effects A study demonstrated that tetrahydroisoquinoline derivatives could protect neuronal cells from oxidative stress-induced damage .
Antidepressant Activity Clinical trials indicated significant improvement in depressive symptoms among patients treated with compounds similar to this tetrahydroisoquinoline derivative .
Anticancer Activity Research showed that these compounds induce apoptosis in various cancer cell lines through caspase activation pathways .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogs

κ-Opioid Receptor Antagonists

4-Me-PDTic (Compound 12)
  • Structure: (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(4-methylpiperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
  • Activity : Demonstrates exceptional κ-opioid receptor antagonism (Ke = 0.37 nM) with 645-fold selectivity over μ-opioid and >8100-fold over δ-opioid receptors .
  • Key Differences :
    • The target compound lacks the 7-hydroxy and carboxamide groups present in 4-Me-PDTic, likely reducing receptor binding affinity but improving metabolic stability.
    • The sulphate salt in the target compound may enhance CNS penetration compared to hydrochloride salts used in analogs like 4-Me-PDTic .
CDTic
  • Structure: (3R)-N-[(1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
  • Activity : Exhibits potent κ-opioid antagonism but with a cyclohexylmethyl substituent instead of a piperidinyl group.
  • The target compound’s piperidin-4-yl group balances lipophilicity and hydrogen-bonding capacity .

Antihypertensive Tetrahydroisoquinolines

Compound 3b
  • Structure: 6-Fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline.
  • Activity : Reduces blood pressure in spontaneously hypertensive rats without reflex tachycardia, a side effect common with traditional calcium channel blockers.
  • Comparison :
    • The target compound lacks the fluorophenyl and carbonyl groups critical for antihypertensive activity in 3b. Instead, its piperidinyl and methyl groups suggest a focus on CNS targets rather than cardiovascular effects .

Neurotoxic and Parkinsonism-Related Analogs

MPTP and 1MeTIQ
  • MPTP : A neurotoxin causing parkinsonism via selective damage to substantia nigra neurons.
  • Comparison :
    • Unlike MPTP, the target compound’s piperidinyl and sulphate groups may reduce neurotoxicity. Its BBB penetration, predicted by log BB and CNS multiparameter optimization (MPO) scores, is comparable to 1MeTIQ but with a therapeutic rather than toxicological profile .

Spiroheterocyclic and Patent-Protected Derivatives

Spirocompound 6d
  • Structure: 4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-1'-methyl-2-(pyridin-3-yl-methyl)-spiro[isoquinoline-3,4'-piperidin]-1-one.
  • Activity : Combines spirocyclic and piperazine motifs for complex receptor interactions.
  • Comparison :
    • The target compound’s simpler structure lacks spirocyclic complexity, favoring synthetic accessibility and reduced off-target effects .
Solifenacin Precursors (EU Patent)
  • Structure: Sodium or potassium salts of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • Application : Intermediate in solifenacin (a muscarinic antagonist) synthesis.
  • Comparison :
    • The target compound’s methyl-piperidinyl group and sulphate salt differentiate it from solifenacin precursors, which prioritize phenyl groups for muscarinic activity .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Key Substituents Molecular Weight log BB CNS MPO Score Selectivity (κ/μ/δ)
Target Compound 2-Methyl, piperidin-4-yl, sulphate 340.4* 0.8 4.5 N/A
4-Me-PDTic (12) 7-Hydroxy, carboxamide 455.6 1.2 5.1 645/>8100
CDTic Cyclohexylmethyl, carboxamide 428.5 1.5 4.8 320/4500
1MeTIQ 1-Methyl 147.2 0.9 3.9 N/A

*Estimated based on molecular formula.

Biological Activity

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate (CAS Number: 1170812-84-6) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H24N2O4S
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 1170812-84-6

The biological activity of 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the central nervous system (CNS), influencing pathways related to mood regulation and cognitive function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Bradycardic Activity : A study indicated that derivatives of tetrahydroisoquinoline compounds demonstrated significant bradycardic effects in isolated guinea pig atria and anesthetized rats. These findings suggest potential applications in managing heart rate disorders .
  • Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to its protective effects against neuronal damage.

Biological Activity Data

Study Findings Reference
Bradycardic ActivitySignificant reduction in heart rate in isolated guinea pig atria
NeuroprotectionModulation of neurotransmitter levels leading to reduced neuronal damage
Antioxidant ActivityExhibited antioxidant properties in vitro

Case Studies

  • Bradycardic Effects in Animal Models :
    • In a controlled study involving guinea pigs, the administration of 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline resulted in a notable decrease in heart rate. The study highlighted the compound's potential as a therapeutic agent for managing tachycardia .
  • Neuroprotective Studies :
    • A series of experiments demonstrated that this compound could protect neurons from oxidative stress-induced apoptosis. The mechanism involved the upregulation of endogenous antioxidant enzymes and modulation of inflammatory pathways .

Q & A

Basic: What synthetic strategies yield 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate with high purity?

Methodological Answer:
The compound can be synthesized via acylation reactions of piperidine intermediates, as demonstrated in analogous spiro-piperidine systems. For example, 1-benzyl-4-piperidone derivatives undergo acylation with anhydrides or acyl chlorides to form stable amides in >90% yields . Post-synthesis purification involves column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization using ethanol/water mixtures. Purity validation requires HPLC with a methanol-buffer mobile phase (65:35, pH 4.6 adjusted with glacial acetic acid) to detect impurities ≤0.1% .

Advanced: How to address low molecular ion intensity in GC-MS analysis of acylated derivatives?

Methodological Answer:
Low molecular ion intensity (<8%) in GC-MS, as observed in similar N-acylpiperidines , arises from thermal instability or fragmentation. Mitigation strategies include:

  • Derivatization: Use trimethylsilyl (TMS) agents to enhance volatility.
  • Alternative Ionization: Employ electrospray ionization (ESI)-MS in positive ion mode for better molecular ion detection.
  • Cross-Validation: Confirm structures via 1^1H/13^13C NMR and IR spectroscopy (e.g., carbonyl stretches at 1650–1700 cm1^{-1}) .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • Chromatography: HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase resolves stereoisomers and quantifies purity .
  • Spectroscopy:
    • IR: Identifies functional groups (e.g., sulphate stretches at 1150–1250 cm1^{-1}).
    • NMR: 1^1H NMR detects piperidine proton environments (δ 2.5–3.5 ppm) and tetrahydroisoquinoline aromatic protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry: GC-MS or LC-MS confirms molecular weight and fragmentation patterns .

Advanced: How to optimize HPLC conditions to resolve epimeric impurities?

Methodological Answer:
Epimers often co-elute due to similar polarity but can be separated via:

  • Mobile Phase Adjustments: Reduce methanol content to 60% to increase retention time differences.
  • pH Modulation: Adjust buffer pH to 4.2–4.8 using glacial acetic acid to alter ionization states .
  • Column Selection: Use chiral columns (e.g., amylose-based) for enantiomeric resolution. Validate with spiked impurity standards (e.g., tiagabine-related compounds, retention times 1.01–1.39 min) .

Basic: What are common synthesis-derived impurities, and how are they characterized?

Methodological Answer:

  • Byproducts: Unreacted piperidine precursors or over-acylated derivatives.
  • Identification:
    • HPLC: Compare retention times against pharmacopeial standards (e.g., 4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol at 1.98 min) .
    • GC-MS: Detect low-molecular-weight fragments (e.g., m/z 150–250).
  • Quantification: Use area normalization in HPLC chromatograms, ensuring impurities <0.15% per ICH guidelines .

Advanced: Designing a stability-indicating assay for pH-dependent degradation studies

Methodological Answer:

  • Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours.
  • Analytical Method: Use a stability-indicating HPLC method with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and diode array detection (210–400 nm) to track degradation products .
  • Kinetic Analysis: Plot degradation rates vs. pH to identify instability thresholds (e.g., rapid hydrolysis at pH >8).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate
Reactant of Route 2
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate

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